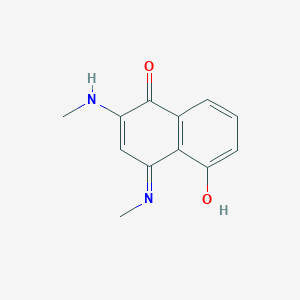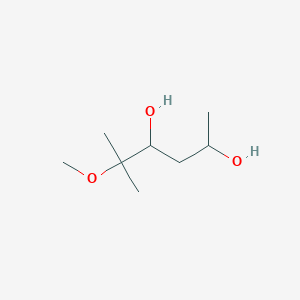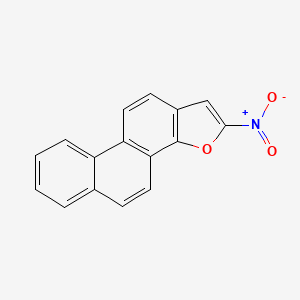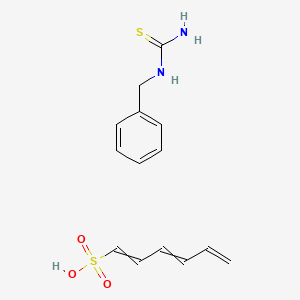
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is a compound that combines the properties of benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid Benzylthiourea is known for its applications in organic synthesis and medicinal chemistry, while hexa-1,3,5-triene-1-sulfonic acid is a conjugated system with unique electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid typically involves the reaction of benzylthiourea with hexa-1,3,5-triene-1-sulfonic acid under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. Common synthetic routes include:
Direct Condensation: Benzylthiourea is reacted with hexa-1,3,5-triene-1-sulfonic acid in the presence of a suitable catalyst.
Stepwise Synthesis: Intermediate compounds are synthesized first, followed by their condensation to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiourea derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiourea derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Electron Transfer: Participating in redox reactions due to its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylthiourea: Known for its applications in organic synthesis and medicinal chemistry.
Hexa-1,3,5-triene: A conjugated system with unique electronic properties.
Sulfonic Acids: Widely used in various chemical and industrial applications.
Uniqueness
Benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid is unique due to its combination of properties from benzylthiourea and hexa-1,3,5-triene-1-sulfonic acid. This combination imparts the compound with distinct electronic, chemical, and biological properties, making it valuable for a wide range of applications.
Eigenschaften
CAS-Nummer |
113419-40-2 |
|---|---|
Molekularformel |
C14H18N2O3S2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
benzylthiourea;hexa-1,3,5-triene-1-sulfonic acid |
InChI |
InChI=1S/C8H10N2S.C6H8O3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-2-3-4-5-6-10(7,8)9/h1-5H,6H2,(H3,9,10,11);2-6H,1H2,(H,7,8,9) |
InChI-Schlüssel |
YCMLPSKJBBCAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CC=CS(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)

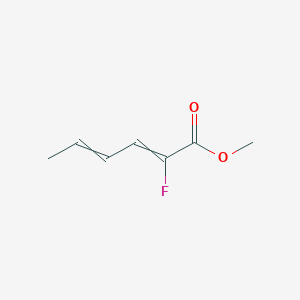
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
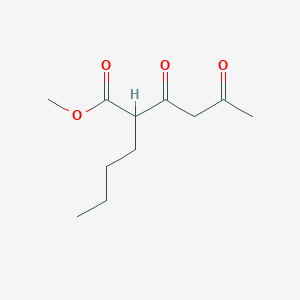
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)
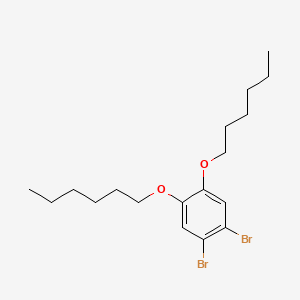
![Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-](/img/structure/B14300927.png)
![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)
